2-(4-(2-Azidoethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
The compound “2-(4-(2-Azidoethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is an organic compound containing an azide functional group and a dioxaborolane ring. The azide group is a functional group characterized by the formula -N3, and it’s known for its reactivity . The dioxaborolane ring is a type of heterocycle that contains boron and oxygen atoms.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The azide group is linear and contributes to the polarity of the molecule . The dioxaborolane ring is a type of cyclic structure that can contribute to the stability of the molecule.Chemical Reactions Analysis
Azides are known for their reactivity and can participate in various types of chemical reactions, including cycloaddition reactions . The specific reactions that this compound can undergo would depend on the other functional groups present in the molecule.Scientific Research Applications
Synthesis of Derivatives and Their Applications
Synthesis of Ortho-Modified Derivatives
Research has explored the synthesis of mercapto- and piperazino-methyl-phenylboronic acid derivatives, showcasing their potential in inhibiting serine proteases, including thrombin. This implies applications in the development of therapeutic agents targeting blood clotting disorders (Spencer et al., 2002).
Precision Polymer Synthesis
Another study demonstrates the use of catalyst-transfer Suzuki-Miyaura coupling polymerization for synthesizing poly(3-hexylthiophene) with narrow molecular weight distribution and high regioregularity. This methodology is critical for the development of conductive polymers for electronics and photovoltaic applications (Yokozawa et al., 2011).
Electrochemical Properties and Applications
Electrochemical Analysis
Sulfur-containing organoboron compounds, including derivatives of the dioxaborolane, have been analyzed for their electrochemical properties. Such studies illuminate the electrochemical behavior of organoboron compounds, laying the foundation for their application in electrochemical sensors and devices (Tanigawa et al., 2016).
Applications in Organic Synthesis and Material Science
Development of Silicon-Based Drugs
A novel building block for synthesizing biologically active disila-tetrahydronaphthalene derivatives has been developed, demonstrating the synthetic potential of silicon-based drugs and odorants. This highlights the role of such derivatives in the design and synthesis of new therapeutic agents (Büttner et al., 2007).
Synthesis of Stilbenes and Polyenes
Derivatives of the dioxaborolane have been synthesized for application in the creation of boron-containing stilbenes and polyenes. These compounds have potential uses in the development of new materials for liquid crystal display technology and as therapeutic agents for neurodegenerative diseases (Das et al., 2015).
Sensing and Detection Applications
H2O2 Detection in Living Cells
A new 4-substituted pyrene derivative has been synthesized for sensitive and selective detection of hydrogen peroxide in living cells, indicating its application in biomedical research and diagnostics (Nie et al., 2020).
Safety and Hazards
Azides are known to be potentially hazardous due to their high reactivity . They can decompose explosively under certain conditions and should be handled with care. The specific safety and hazards associated with this compound would depend on its exact structure and should be determined through appropriate testing.
Mechanism of Action
Target of Action
It’s known that compounds with similar structures often interact with benzylic positions . These positions are resonance-stabilized, making them attractive targets for various chemical reactions .
Mode of Action
The compound likely interacts with its targets through a process involving nucleophilic substitution and oxidation .
Biochemical Pathways
Compounds with similar structures have been found to influence various biochemical pathways, including those involving dopamine .
Result of Action
Compounds with similar structures have been found to have various biological activities .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. These can include temperature, pH, and the presence of other compounds. For instance, the compound’s reaction was carried out at 60°C in a DMF solution , suggesting that temperature and solvent can significantly influence its reactivity.
Properties
IUPAC Name |
2-[4-(2-azidoethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BN3O2/c1-13(2)14(3,4)20-15(19-13)12-7-5-11(6-8-12)9-10-17-18-16/h5-8H,9-10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLBOLBGPAODQRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CCN=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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